molecular formula C15H12F3NO3 B117585 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester CAS No. 94242-51-0

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

Cat. No. B117585
CAS RN: 94242-51-0
M. Wt: 311.25 g/mol
InChI Key: FGICMAMEHORFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05075319

Procedure details

A 12 L stirred flask was charged with 4.8 L of tetrahydrofuran, 1584 g of ethyl 2,3,4,5-tetrafluorobenzoylacetate and 834 ml of dimethylformamide dimethyl acetal. After establishing a nitrogen atmosphere, this mixture was heated to reflux for 1 hour and then stirred at ambient temperature for four hours. The mixture was cooled and maintained at 4°-5° C. while adding 438 ml of cyclopropylamine over a period of 35 minutes. It was then stirred at 3°-5° C. for 1 hour and concentrated in vacuo. The yellow crystalline solid was dissolved in 3.6 L of dimethylformamide and 912 g of powdered potassium carbonate was added with strong stirring. The slurry was then heated on a steam bath for 1 hour (maximum internal temperature was 108° C. for 5 minutes). The hot mixture was poured into 30 L of cold water. Filtration, washing first with 6 L of cold water and then 6 L of cold ethanol followed by drying in vacuo at 50° C. gave 1615 g of product (86.5% yield).
Quantity
438 mL
Type
reactant
Reaction Step One
Quantity
1584 g
Type
reactant
Reaction Step Two
Quantity
834 mL
Type
reactant
Reaction Step Two
Quantity
4.8 L
Type
solvent
Reaction Step Two
Yield
86.5%

Identifiers

REACTION_CXSMILES
F[C:2]1[C:15]([F:16])=[C:14]([F:17])[C:13]([F:18])=[CH:12][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5].CO[CH:21](OC)[N:22]([CH3:24])C.[CH:27]1(N)C[CH2:28]1>O1CCCC1>[CH:21]1([N:22]2[C:2]3[C:3](=[CH:12][C:13]([F:18])=[C:14]([F:17])[C:15]=3[F:16])[C:4](=[O:5])[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:24]2)[CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
438 mL
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
1584 g
Type
reactant
Smiles
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1F)F)F
Name
Quantity
834 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
4.8 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
108 °C
Stirring
Type
CUSTOM
Details
A 12 L stirred flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 4°-5° C.
STIRRING
Type
STIRRING
Details
It was then stirred at 3°-5° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The yellow crystalline solid was dissolved in 3.6 L of dimethylformamide
ADDITION
Type
ADDITION
Details
912 g of powdered potassium carbonate was added with strong stirring
ADDITION
Type
ADDITION
Details
The hot mixture was poured into 30 L of cold water
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing first with 6 L of cold water
CUSTOM
Type
CUSTOM
Details
by drying in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1615 g
YIELD: PERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.